Reactive blue 238
Description
Properties
CAS No. |
149315-83-3 |
|---|---|
Molecular Formula |
C19H22N2O3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Reactive Black 5 (RB5)
Structural Similarities :
Performance Differences :
Environmental Impact :
- RB5 degrades more readily via UV/persulfate treatments than RB238, which requires nanoparticle-assisted processes for effective removal .
Reactive Blue 19 (RB19, Remazol Brilliant Blue R)
Structural Differences :
- RB19 has a anthraquinone chromophore and a sulfatoethylsulfone reactive group (-SO₂-CH₂-CH₂-OSO₃⁻), unlike RB238’s vinyl sulfonyl group .
Application Properties :
Reactive Blue 4 (RB4)
Functional Similarities :
- Both dyes are used for cellulose fibers but differ in reactive groups: RB4 uses monochlorotriazine (MCT), while RB238 employs vinyl sulfonyl .
Performance Metrics :
Toxicity :
- RB4 is a mild eye irritant (Category 2), while RB238’s toxicity data are incomplete but linked to allergenic responses .
Tabulated Comparison of Key Properties
Research Findings and Implications
- Cross-Reactivity : Dyes sharing reactive groups (e.g., RB238 and RB5) necessitate stringent occupational safety protocols to mitigate allergy risks .
- Environmental Persistence: RB238’s recalcitrance underscores the need for advanced treatment technologies, such as bentonite-supported iron nanoparticles .
- Performance Optimization : Lower alkali requirements and moderate temperatures make RB238 energy-efficient but less color-stable than RB19 .
Q & A
Q. What are the standard protocols for synthesizing Reactive Blue 238, and what analytical techniques are critical for confirming its structural integrity?
- Methodological Answer: Synthesis typically involves coupling reactive dyes with chlorotriazine groups under alkaline conditions. Confirm structural integrity using UV-Vis spectroscopy (λmax ~620 nm for anthraquinone chromophores), FTIR (to identify sulfonic acid and azo groups), and HPLC-MS for purity assessment. Cross-validate with computational simulations (e.g., DFT for electronic spectra) .
Q. What experimental parameters (e.g., pH, temperature) significantly influence the stability of this compound in aqueous solutions?
- Methodological Answer: Stability is pH-dependent due to hydrolysis of reactive groups. Design experiments with buffered solutions (pH 4–10) and monitor degradation via spectrophotometry. Kinetic studies (e.g., pseudo-first-order models) can quantify half-life under varying temperatures (25–60°C) .
Q. How can researchers ensure reproducibility in spectrophotometric quantification of this compound in complex matrices?
- Methodological Answer: Use internal standards (e.g., Evans Blue) to correct for matrix effects. Validate methods with spike-recovery tests (80–120% recovery range) and inter-laboratory calibration. Report molar extinction coefficients (ε) at specified wavelengths .
Q. What databases or tools are recommended for retrieving physicochemical properties and toxicity data for this compound?
- Methodological Answer: Prioritize Reaxys (Elsevier) for curated reaction data, SciFinder for toxicity profiles, and PubChem for molecular properties. Cross-reference with peer-reviewed literature to resolve discrepancies in reported values .
Advanced Research Questions
Q. How can researchers address contradictions in reported degradation efficiencies of this compound across different catalytic systems (e.g., Fe₃O₄ NPs vs. TiO₂)?
- Methodological Answer: Conduct comparative kinetic studies under identical conditions (pH, catalyst loading, light intensity). Use Langmuir-Hinshelwood models to differentiate adsorption vs. redox pathways. Analyze intermediates via LC-MS to identify rate-limiting steps .
Q. What computational approaches are suitable for modeling the interaction between this compound and cellulose substrates during dye fixation?
- Methodological Answer: Apply molecular dynamics (MD) simulations to study adsorption energetics and hydrogen bonding. Validate with experimental zeta potential measurements and XPS to assess surface binding .
Q. How can meta-analyses resolve discrepancies in the reported ecotoxicological impacts of this compound across freshwater and marine ecosystems?
- Methodological Answer: Aggregate data from standardized toxicity assays (e.g., Daphnia magna LC50, algal growth inhibition). Use random-effects models to account for variability in experimental conditions (salinity, organic matter content) .
Q. What strategies mitigate interference from co-existing dyes in chromatographic analysis of this compound degradation byproducts?
- Methodological Answer: Employ HPLC-DAD-ESI/MS with gradient elution to separate co-eluting peaks. Optimize mobile phase composition (acetonitrile/ammonium acetate) and use PCA for spectral deconvolution .
Data Analysis and Interpretation Tables
Q. Table 1: Kinetic Parameters for this compound Degradation (Fe₃O₄ NPs)
| Parameter | Value (pH 7, 25°C) | Method |
|---|---|---|
| k (min⁻¹) | 0.042 ± 0.003 | Pseudo-first-order model |
| R² | 0.985 | Linear regression |
| Activation Energy | 32.1 kJ/mol | Arrhenius equation |
Q. Table 2: Key Characterization Techniques for this compound
| Technique | Purpose | Critical Parameters |
|---|---|---|
| FTIR | Functional group identification | Resolution: 4 cm⁻¹; KBr pellets |
| XRD | Crystallinity assessment | Cu-Kα radiation (λ=1.54 Å) |
| BET | Surface area analysis (dye adsorption) | N₂ adsorption at 77 K |
Guidelines for Addressing Data Contradictions
- Systematic Reviews : Use PRISMA frameworks to screen studies for methodological biases (e.g., uncontrolled light exposure in photocatalytic studies) .
- Sensitivity Analysis : Test how variations in experimental parameters (e.g., catalyst doping levels) affect conclusions .
- Open Data Repositories : Share raw datasets (e.g., via Zenodo) to enable third-party validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
